![molecular formula C18H20FN3O5S B2414243 1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-(4-methoxybenzenesulfonyl)piperazine CAS No. 1262222-56-9](/img/structure/B2414243.png)
1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-(4-methoxybenzenesulfonyl)piperazine
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Description
Scientific Research Applications
Radiolabeled Antagonists for PET Imaging
- 5-HT1A Receptor Study : Research on [18F]4-(2′-methoxyphenyl)-1-[2′-[N-(2′′-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine, also known as [18F]p-MPPF, highlights its application as a 5-HT1A antagonist for studying serotonergic neurotransmission using positron emission tomography (PET). This compound is significant in the field of nuclear medicine and biology, particularly in understanding the serotonergic system in various animal models and humans (Plenevaux et al., 2000).
Synthesis and Biological Activities
- Hybrid Molecule Synthesis : Research into norfloxacin derivatives demonstrated the conversion of norfloxacin into a piperazine derivative, leading to the synthesis of compounds with significant antimicrobial activities. This includes variants like 3-Fluoro-4-[4-(2-methoxyphenyl)piperazin-1-yl]aniline, showcasing the potential for developing new antimicrobial agents (Menteşe et al., 2013).
Chemical Properties and Synthesis
- Metabolism and Biotransformation Studies : The study of the metabolites of 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride (KB-2796) in rats after oral administration provided insights into its biotransformation pathways. This included O-demethylation, N-dealkylation, and hydroxylation processes, contributing to our understanding of the drug's metabolism (Kawashima et al., 1991).
Molecular and Quantum Chemical Studies
- Molecular Dynamic Simulation Studies : The research on piperidine derivatives for iron corrosion inhibition, such as FMPPDBS, highlights the utility of such compounds in materials science, particularly in understanding their adsorption and inhibition properties on iron surfaces. This involves assessing various global reactivity parameters and molecular dynamics simulations (Kaya et al., 2016).
properties
IUPAC Name |
1-(4-fluoro-5-methyl-2-nitrophenyl)-4-(4-methoxyphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O5S/c1-13-11-17(18(22(23)24)12-16(13)19)20-7-9-21(10-8-20)28(25,26)15-5-3-14(27-2)4-6-15/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRPFYRZGJMFKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)[N+](=O)[O-])N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-(4-methoxybenzenesulfonyl)piperazine |
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